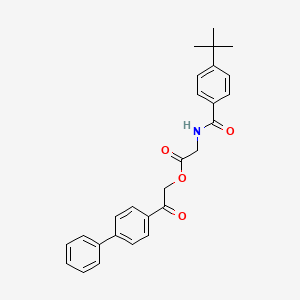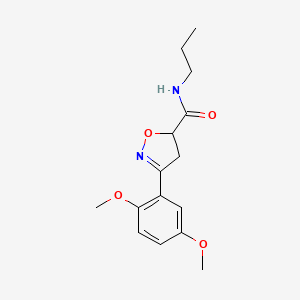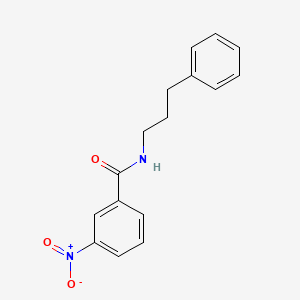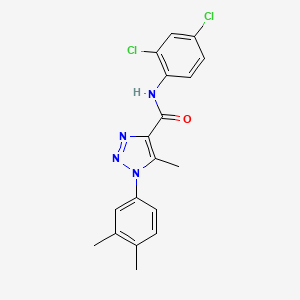![molecular formula C21H19N3O7 B4862932 N-[3-(4-ETHOXY-3-NITROBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B4862932.png)
N-[3-(4-ETHOXY-3-NITROBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE
Overview
Description
N-[3-(4-ETHOXY-3-NITROBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan-2-carboxamides This compound is characterized by the presence of a furan ring, a nitrobenzamido group, and methoxy and ethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ETHOXY-3-NITROBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Furan-2-Carboxamide Core: The initial step involves the reaction of furan-2-carbonyl chloride with an appropriate amine in the presence of a base such as triethylamine (Et3N) to form the furan-2-carboxamide core.
Introduction of the Nitrobenzamido Group: The nitrobenzamido group is introduced through a coupling reaction between the furan-2-carboxamide and 4-ethoxy-3-nitrobenzoic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Methoxylation and Ethoxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-ETHOXY-3-NITROBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products
Aminated Derivatives: Reduction of the nitro group leads to aminated derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(4-ETHOXY-3-NITROBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-[3-(4-ETHOXY-3-NITROBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The nitrobenzamido group is known to interact with enzymes and receptors, potentially inhibiting their activity. The furan ring enhances the compound’s binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties targeting the epidermal growth factor receptor (EGFR).
N-(4-bromophenyl)furan-2-carboxamide: Exhibits antibacterial activity against drug-resistant bacteria.
Uniqueness
N-[3-(4-ETHOXY-3-NITROBENZAMIDO)-4-METHOXYPHENYL]FURAN-2-CARBOXAMIDE is unique due to its combination of nitrobenzamido, methoxy, and ethoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-[(4-ethoxy-3-nitrobenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7/c1-3-30-18-8-6-13(11-16(18)24(27)28)20(25)23-15-12-14(7-9-17(15)29-2)22-21(26)19-5-4-10-31-19/h4-12H,3H2,1-2H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWRQNRBVOLIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-dimethyl-5-(4-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4862849.png)

![N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4862860.png)

![8-[2-(2-hydroxyethoxy)ethylamino]-13-(4-methylphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B4862864.png)




![5-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-3-carboxamide](/img/structure/B4862906.png)
![3-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4862914.png)

![(3E)-5-(2,4-dimethylphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one](/img/structure/B4862933.png)
![6-ethyl-4-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B4862942.png)
